3-Bromo-4-methyl-5-nitro-1H-indazole
Overview
Description
3-Bromo-4-methyl-5-nitro-1H-indazole is a brominated and nitro-substituted derivative of indazole, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts to facilitate the bromination and nitration reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromo and nitro groups at specific positions on the indazole ring.
Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines are used to form the indazole core structure. This method often involves the formation of C–N and N–N bonds without the need for a catalyst or solvent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation to form nitroso compounds or further oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine, resulting in the formation of 3-Bromo-4-methyl-5-amino-1H-indazole.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitroso derivatives and higher oxidation state compounds.
Reduction: Amines and their derivatives.
Substitution: Alkylated or arylated indazoles.
Scientific Research Applications
3-Bromo-4-methyl-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-methyl-5-nitro-1H-indazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The nitro group, in particular, can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
3-Bromo-4-nitro-1H-indazole
5-Bromo-4-methyl-1H-indazole
4-Bromo-5-nitro-1H-indazole
3-Bromo-5-methyl-1H-indazole
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-6(12(13)14)3-2-5-7(4)8(9)11-10-5/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNIQCJTDMEPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NNC(=C12)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289962 | |
Record name | 3-Bromo-4-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-52-5 | |
Record name | 3-Bromo-4-methyl-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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